molecular formula C11H15NO2 B1213044 4-Amino-3-(4-methylphenyl)butanoic acid CAS No. 28311-38-8

4-Amino-3-(4-methylphenyl)butanoic acid

Cat. No. B1213044
CAS RN: 28311-38-8
M. Wt: 193.24 g/mol
InChI Key: MSZRPURXKHMSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(4-methylphenyl)butanoic acid is a chemical compound with the CAS Number: 28311-38-8 . It has a molecular weight of 193.25 and its molecular formula is C11H15NO2 .


Molecular Structure Analysis

The InChI code for 4-Amino-3-(4-methylphenyl)butanoic acid is 1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

1. Molecular Docking and Spectroscopic Studies

4-Amino-3-(4-methylphenyl)butanoic acid derivatives have been studied through molecular docking, vibrational, structural, electronic, and optical analyses. These studies include exploring the stability of the molecule, charge delocalization, and potential as nonlinear optical materials. Theoretical ultraviolet-visible spectra analyses and Auto-dock studies have been conducted, suggesting biological activities and pharmacological importance (Vanasundari et al., 2018).

2. Synthesis and Pharmacological Importance

The synthesis of 4-Amino-3-(4-methylphenyl)butanoic acid is a key step in developing new thymidylate synthase inhibitors. This process is noted for its low cost and suitability for industrial-scale production, highlighting the compound's significance in pharmaceutical synthesis (Yuan Guo-qing, 2013).

3. Antimicrobial Activity

Derivatives of 4-Amino-3-(4-methylphenyl)butanoic acid have been synthesized and evaluated for their antimicrobial activities. Some compounds exhibit significant activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against organisms like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

4. Vibrational Assignments and Molecular Docking

The vibrational assignments, molecular docking, and other spectroscopic investigations of 4-Amino-3-(4-methylphenyl)butanoic acid derivatives contribute to understanding their molecular structure and reactivity. These studies assist in evaluating the compound's potential applications in various fields, including medicinal chemistry (Vanasundari et al., 2017).

5. Synthesis of Derivatives and Antimicrobial Activity Prediction

Further research has focused on synthesizing a variety of derivatives from 4-Amino-3-(4-methylphenyl)butanoic acid and predicting their molecular properties and antimicrobial activities. Computational studies, including ADME and drug-like properties prediction, have been performed, providing insights into the potential therapeutic applications of these compounds (Tatar et al., 2016).

properties

IUPAC Name

4-amino-3-(4-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZRPURXKHMSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28311-37-7 (hydrochloride)
Record name Tolibut
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028311388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00951003
Record name 4-Amino-3-(4-methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(4-methylphenyl)butanoic acid

CAS RN

28311-38-8
Record name Tolibut
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028311388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-(4-methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLIBUT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ5N9SJ9NL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-(4-methylphenyl)butanoic acid
Reactant of Route 2
4-Amino-3-(4-methylphenyl)butanoic acid
Reactant of Route 3
4-Amino-3-(4-methylphenyl)butanoic acid
Reactant of Route 4
4-Amino-3-(4-methylphenyl)butanoic acid
Reactant of Route 5
4-Amino-3-(4-methylphenyl)butanoic acid
Reactant of Route 6
4-Amino-3-(4-methylphenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.